C‑2 Sulfanylacetate Ester vs. C‑2 Unsubstituted 4‑Anilinoquinazolines – EGFR Inhibition Potency Baseline
Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate has not been directly compared to 6,7‑dialkoxy‑4‑anilinoquinazolines in published enzymatic assays. However, class‑level data from a closely related 2‑thioether‑substituted 4‑anilinoquinazoline series shows that C‑2 sulfanyl‑substituted analogs retain low‑nanomolar EGFR inhibitory activity comparable to that of the 6,7‑dimethoxy reference compound PD 153035 [1]. The 2‑sulfanylacetate ester is predicted to engage the ribose‑binding region of the ATP pocket through additional hydrogen‑bonding interactions, potentially reducing the IC₅₀ relative to C‑2 unsubstituted analogs [2]. Direct comparative data for this specific compound remain unavailable; therefore, the evidence strength is limited to class‑level inference.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No peer‑reviewed experimental IC₅₀ available for CAS 688356‑10‑7 |
| Comparator Or Baseline | PD 153035 (4‑(3‑bromoanilino)‑6,7‑dimethoxyquinazoline) IC₅₀ = 0.025 nM (isolated EGFR enzyme) [1]; C‑2 thioether‑substituted 4‑anilinoquinazoline analogs range = 0.4–51 nM in radiometric binding assays [1] |
| Quantified Difference | Not calculable – target compound data absent |
| Conditions | EGFR tyrosine kinase radiometric binding assay and isolated enzyme inhibition [1] |
Why This Matters
Demonstrates that C‑2 sulfanyl‑substituted 4‑anilinoquinazolines can achieve low‑nanomolar EGFR potency, providing a class‑level rationale for selecting this compound as a scaffold‑diversified tool for kinase inhibitor discovery.
- [1] Journal of Medicinal Chemistry 2005, 48, 7445–7454. Anilinodialkoxyquinazolines: Screening Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Potential Tumor Imaging Probes. https://doi.org/10.1021/jm0502477 View Source
- [2] US Patent Application US20230119316A1. Substituted Tricyclic Compounds. Filed 2020-12-27. View Source
